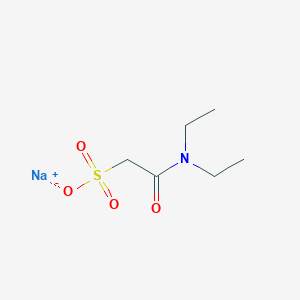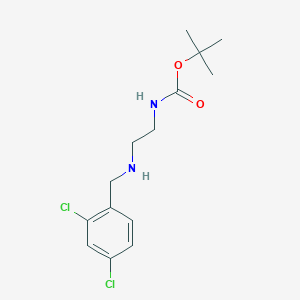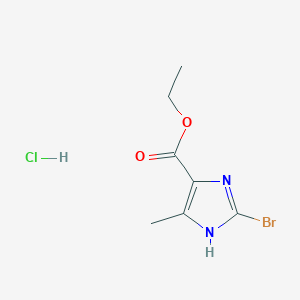
2-Bromo-5-ethoxy-4-methylbenzaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, “2-Bromo-5-methoxybenzaldehyde” is involved in Carbonylative Stille couplings followed by isomerization and intramolecular Heck reactions, Knoevenagel condensation, Cyclization of N - (α-methyl- p -methoxybenzyl)-imino-esters, and Imination and oxidative heterocyclization / carbonylation .Molecular Structure Analysis
The molecular structure of a similar compound, “2-Bromo-5-methylbenzaldehyde”, is represented by the molecular formula C8H7BrO .Chemical Reactions Analysis
“2-Bromo-5-methoxybenzaldehyde” is involved in various chemical reactions such as Carbonylative Stille couplings followed by isomerization and intramolecular Heck reactions, Knoevenagel condensation, Cyclization of N - (α-methyl- p -methoxybenzyl)-imino-esters, and Imination and oxidative heterocyclization / carbonylation .Physical and Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-5-ethoxy-4-methylbenzaldehyde” are not explicitly mentioned in the available resources .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- 2-Bromo-5-ethoxy-4-methylbenzaldehyde has been explored in various synthetic processes. It serves as a key intermediate in the preparation of complex molecules, demonstrating its importance in organic synthesis. For example, Jolad and Rajagopalan (2003) discussed its application in diazotization reactions and its transformation into various derivatives Jolad and Rajagopalan, 2003.
- In another study, Chen Bing-he (2008) synthesized Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene, a process involving multiple steps including bromination and hydrolysis, highlighting the compound's role in multi-step chemical syntheses Chen Bing-he, 2008.
Applications in Material Science and Electrochemistry
- Its derivatives, such as 2-hydroxy-5-bromobenzaldehyde polyacrylamide, have been studied for their electrochemical properties. Hasdemir et al. (2011) investigated their behavior on mercury electrodes, which could have implications in material science and sensor technology Hasdemir et al., 2011.
- Additionally, Munmun Ghosh and J. Ray (2017) reviewed the advancements in the use of bromobenzaldehydes, including 2-bromo-cyclohexenecarbaldehydes, under palladium-catalyzed cross-coupling conditions, signifying their importance in the synthesis of biologically and materially significant compounds Ghosh and Ray, 2017.
Medicinal Chemistry and Drug Discovery
- In medicinal chemistry, intermediates like 5-bromo-2-methylamino-8-methoxyquinazoline, synthesized from similar bromo-substituted benzaldehydes, are key in drug discoveries. Nishimura and Saitoh (2016) demonstrated how the optimization of synthetic routes for such intermediates contributes to efficient drug discovery processes Nishimura and Saitoh, 2016.
Environmental and Analytical Chemistry
- This compound and its derivatives have applications in environmental and analytical chemistry. Fathi and Yaftian (2009) utilized a derivative, Bis(5-bromo-2-hydroxybenzaldehyde)-1,2-propanediimine, for the preconcentration of trace amounts of copper(II) ions, showcasing its potential in environmental monitoring and analysis Fathi and Yaftian, 2009.
Wirkmechanismus
Target of Action
It is known to be a reactant involved in various chemical reactions such as carbonylative stille couplings, isomerization, and intramolecular heck reactions .
Mode of Action
It is known to participate in Carbonylative Stille couplings, isomerization, and intramolecular Heck reactions . These reactions involve the compound interacting with other molecules, leading to changes in their structure and properties.
Biochemical Pathways
It is involved in several chemical reactions, including carbonylative stille couplings, isomerization, and intramolecular heck reactions . These reactions can lead to various downstream effects, depending on the context of the reaction.
Result of Action
As a reactant in various chemical reactions, it contributes to the formation of new compounds with different properties .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-Bromo-5-ethoxy-4-methylbenzaldehyde plays a significant role in biochemical reactions, particularly in the context of organic synthesis and enzymatic interactions. It is known to participate in reactions such as carbonylative Stille couplings, Knoevenagel condensation, and oxidative heterocyclization . The compound interacts with enzymes and proteins involved in these reactions, facilitating the formation of complex organic molecules. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to the modulation of their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the expression of genes involved in oxidative stress responses and metabolic pathways . Additionally, this compound can impact cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolites through various pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s bromine atom is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on enzymes and proteins . This interaction can lead to changes in enzyme conformation and activity, ultimately affecting cellular processes and gene expression.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Over time, the compound may undergo degradation, leading to the formation of by-products that could influence its activity . In in vitro and in vivo studies, the temporal effects of this compound have been observed to include changes in cellular responses and metabolic activity, highlighting the importance of monitoring its stability during experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s toxicity significantly increases.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways are essential for understanding the compound’s overall impact on cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for predicting the compound’s bioavailability and efficacy in biological systems.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific organelles. The compound’s activity and function can be affected by its localization within the cell, with potential implications for its role in cellular processes and biochemical reactions .
Eigenschaften
IUPAC Name |
2-bromo-5-ethoxy-4-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-3-13-10-5-8(6-12)9(11)4-7(10)2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKUBLDYCHWDOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(Pyrrolidin-1-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B1405768.png)
![3-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride](/img/structure/B1405769.png)
![2-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride](/img/structure/B1405770.png)



![(1Z)-2-[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide](/img/structure/B1405778.png)
![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine](/img/structure/B1405780.png)


![tert-Butyl 3-bromo-7,8-dihydro-[1,2,4]triazolo[4,3-c]pyrimidine-6(5H)-carboxylate](/img/structure/B1405784.png)
![2-[4-(Trifluoromethoxy)phenoxy]isonicotinonitrile](/img/structure/B1405785.png)


